molecular formula C5H7BrN4S B109692 N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine CAS No. 175136-87-5

N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine

Cat. No. B109692
M. Wt: 235.11 g/mol
InChI Key: UDWLSOGZIUWQSA-UHFFFAOYSA-N
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Description

“N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 21478-95-5 . It has a molecular weight of 236.11 . Another related compound is “(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine” with the CAS Number: 1515474-34-6 .


Molecular Structure Analysis

The molecular structure of “N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)acetamide” is represented by the Inchi Code: 1S/C6H8BrN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h11H,1-2H3,(H,8,9,10) .

Scientific Research Applications

Electronic Structure Analysis

Research has shown that compounds carrying a 2-(thiazol-2-yl)guanidine unit, such as N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine, are important in medicinal chemistry. Quantum chemical studies have been used to identify the tautomeric state of these compounds, indicating a preference for the 2-(thiazol-2-yl)guanidine structure. These compounds have been analyzed for electronic structure, electron delocalization, and protonation energy, revealing their potential as species with divalent N(I) oxidation state upon protonation (Bhatia et al., 2012).

Synthesis and Structural Analysis

The synthesis of complex molecules involving guanidine fragments and their structural analysis have been a focus of research. Studies on compounds like ethyl 4-[({(6-chloropyridin-3-yl)methylamino}(4-fluoroanilino)methylidene)amino]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate, which include guanidine fragments, contribute to the understanding of molecular geometry and interactions (He et al., 2012).

Antibacterial and Antifungal Activity

Compounds containing thiazole and guanidine units have shown potential antibacterial and antifungal activities. Research in this area has led to the synthesis of new derivatives with these functionalities, indicating their broad spectrum of biological activities (Rawat & Mehra, 2016).

Guanidine Synthesis and Biological Applications

The synthesis of guanidines and their diverse biological applications have been extensively studied. Guanidine compounds have been found to have a variety of biological activities, and advancements in their synthesis methods have been documented. These include methods involving reactions of amines with activated guanidine precursors, and the use of thiourea derivatives as guanidylating agents (Shaw et al., 2015).

Metabolic Studies and Drug Metabolism

Studies have also explored the metabolic pathways and interactions of compounds containing guanidine units. For example, research on the metabolism of thiamethoxam in plants and cell cultures has led to the identification of various metabolites, including a guanidine derivative, providing insights into the metabolic processes of these compounds in biological systems (Karmakar et al., 2009).

Drug Design and Synthesis

The role of guanidine units in drug design and synthesis has been a significant area of research. For instance, studies on the synthesis of nilotinib, an antitumor agent, involve reactions incorporating guanidine units, demonstrating the importance of these functional groups in the development of pharmaceuticals (Wang Cong-zhan, 2009).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

properties

IUPAC Name

2-(5-bromo-4-methyl-1,3-thiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4S/c1-2-3(6)11-5(9-2)10-4(7)8/h1H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWLSOGZIUWQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N=C(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380402
Record name N''-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine

CAS RN

175136-87-5
Record name N-(5-Bromo-4-methyl-2-thiazolyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N''-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine
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N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine
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N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine
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N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine
Reactant of Route 6
N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine

Citations

For This Compound
1
Citations
E Farcaş, J Hanson, L Pochet, M Fillet - Analytica chimica acta, 2018 - Elsevier
Only few reports describe the use of capillary electrophoresis in the context of Fragment Based Drug Discovery (FBDD). In this paper, we will present a generic, fully automated, …
Number of citations: 12 www.sciencedirect.com

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